3-Fluoro-2-methylphenylboronic acid
Overview
Description
3-Fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign , suggesting that it may have a minimal impact on the environment.
Biochemical Analysis
Biochemical Properties
The role of 3-Fluoro-2-methylphenylboronic acid in biochemical reactions is primarily associated with its use as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the this compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-fluoro-2-methyliodobenzene using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a boronic ester or boronic anhydride.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a boronate ester.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound, formed by the coupling of the aryl group from the boronic acid with the aryl halide.
Oxidation: The major products are boronic esters or anhydrides.
Reduction: The major product is a boronate ester.
Scientific Research Applications
3-Fluoro-2-methylphenylboronic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting various biological molecules.
Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates.
Industry: The compound is employed in the production of advanced materials, including polymers and liquid crystals.
Comparison with Similar Compounds
3-Fluoro-2-methylphenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the fluorine and methyl substituents, making it less sterically hindered and potentially less reactive in certain reactions.
3-Fluorophenylboronic Acid: Lacks the methyl group, which can influence the compound’s reactivity and selectivity in cross-coupling reactions.
2-Methylphenylboronic Acid: Lacks the fluorine atom, which can affect the electronic properties and reactivity of the compound.
The presence of both the fluorine and methyl substituents in this compound makes it unique, as these groups can influence the compound’s reactivity, selectivity, and overall chemical behavior .
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIUWJUWTUGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382498 | |
Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163517-61-1 | |
Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-methylphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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